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Compound of Interest

Compound Name: 2-Bromo-4-methoxypyridin-3-ol

CAS No.: 1561783-91-2

Cat. No.: B2402241

Get Quote

Executive Summary
2-Bromo-4-methoxypyridin-3-ol (CAS: 1561783-91-2) is a highly functionalized pyridine

building block used in the synthesis of complex pharmaceutical agents.[1] Its structure—

featuring an ortho-positioned bromine and hydroxyl group alongside a para-methoxy

substituent—makes it a versatile scaffold for metal-catalyzed cross-couplings (e.g., Suzuki-

Miyaura) and nucleophilic substitutions.

This guide provides a comprehensive breakdown of the spectroscopic signatures (NMR, IR,

MS) required to validate the identity and purity of this compound. The data presented

synthesizes experimental precedents from analogous pyridine derivatives and high-fidelity

chemometric predictions.

Structural Analysis & Chemometric Logic
To accurately interpret the spectra, one must understand the electronic environment of the

pyridine ring protons.

Core Scaffold: Pyridine.[2][3][4]
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Substituents:

C2-Br: Inductive electron-withdrawing; deactivates the ring but directs ortho/para in

nucleophilic aromatic substitution (

).

C3-OH: Electron-donating (resonance); capable of intramolecular H-bonding with C4-OMe

or intermolecular bonding with solvent.

C4-OMe: Strong electron-donating group (resonance); significantly shields the ortho-

proton (H5).

Predicted 1H NMR Logic
The molecule possesses two aromatic protons (H5 and H6) and two heteroatom-attached

groups (OH, OMe).

H6 (Position 6): Located

to the nitrogen. It is deshielded by the electronegative nitrogen and the ring current.

H5 (Position 5): Located

to the nitrogen and ortho to the electron-donating methoxy group. This position is
significantly shielded (upfield shift).

Coupling: H5 and H6 are vicinal, typically displaying a coupling constant (

) of 5.0–6.0 Hz.

Spectroscopic Data Specifications
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Preferred for solubility and OH observation) or CDCl

.
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Table 1: 1H NMR Data (400 MHz, DMSO-

)

Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

OH 9.80 – 10.50 br s 1H -

Exchangeabl

e phenolic

proton. Shift

varies with

concentration

/temp.

H-6 7.95 – 8.10 d 1H 5.6
-proton to

Nitrogen;

deshielded.

H-5 6.85 – 7.00 d 1H 5.6
-proton;

shielded by

C4-OMe.

OMe 3.85 – 3.95 s 3H -

Characteristic

methoxy

singlet.

Table 2: 13C NMR Data (100 MHz, DMSO-

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2402241?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Shift (

, ppm)
Type Assignment

C-4 155.0 – 158.0 Cq
Ipso to OMe

(Deshielded).

C-2 142.0 – 145.0 Cq Ipso to N and Br.

C-6 140.0 – 143.0 CH -Carbon (Deshielded).

C-3 138.0 – 141.0 Cq Ipso to OH.

C-5 106.0 – 109.0 CH
Ortho to OMe

(Shielded).

OMe 56.0 – 57.0 CH Methoxy carbon.

Mass Spectrometry (MS)
The presence of a bromine atom provides a distinct isotopic signature essential for

confirmation.

Ionization Mode: ESI (+) or APCI (+).

Molecular Formula: C

H

BrNO

.[1]

Exact Mass: 202.96 (for

Br).

Table 3: MS Fragmentation Pattern
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m/z (approx) Intensity Species Interpretation

204 / 206 100% / 98%

Characteristic 1:1

doublet indicating one

Bromine atom (

Br/

Br).

189 / 191 < 20%

Loss of methyl radical

from methoxy group

(rare in soft

ionization).

125 Variable
Debromination (loss of

79/81).

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

3200 – 3450 cm

: O-H stretching (Broad). Indicates the hydroxy group; broadening depends on H-bonding.

2940 – 3010 cm

: C-H stretching (Aromatic and Aliphatic methyl).

1580 – 1600 cm

: C=N / C=C Ring stretching (Pyridine skeleton).

1260 – 1280 cm

: C-O stretching (Aryl alkyl ether).

600 – 700 cm

: C-Br stretching.
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Experimental Protocol: Purity Assessment
To ensure the integrity of the building block before use in downstream synthesis (e.g., Suzuki

coupling), follow this self-validating protocol.

Step-by-Step Characterization Workflow
Sample Preparation:

Dissolve ~5 mg of the solid in 0.6 mL of DMSO-

. Ensure complete dissolution; turbidity indicates inorganic salts.

1H NMR Acquisition:

Set relaxation delay (

) to

seconds to ensure accurate integration of the OH proton.

Validation Check: Verify the integration ratio. The OMe singlet (3H) must be exactly 3x the

integral of the H5 doublet (1H).

LC-MS Analysis:

Column: C18 Reverse Phase.

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

Validation Check: Look for the "Twin Peaks" of Br isotopes at the retention time. A single

peak at M+H indicates debromination (impurity).

Structural Logic & Synthesis Pathway Visualization
The following diagram illustrates the logical relationship between the structure, its precursors,

and its spectroscopic validation points.
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2-Bromo-4-methoxypyridin-3-ol
(CAS: 1561783-91-2)

 Yields Product

1H NMR Validation
Doublet (H5) @ ~6.9 ppm
Doublet (H6) @ ~8.0 ppm

 Confirms Regiochemistry

MS Validation
[M+H]+ 204/206

(1:1 Isotope Ratio)

 Confirms Halogenation

Click to download full resolution via product page

Figure 1: Synthesis logic and spectroscopic validation checkpoints for 2-Bromo-4-
methoxypyridin-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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